1-(3,4-dichlorophenyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)urea

ABCG2 inhibition multidrug resistance reversal phenylurea indole SAR

1-(3,4-Dichlorophenyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)urea (CAS 2034256-65-8) is a synthetic small molecule belonging to the phenylurea indole derivative class, defined by a 3,4-dichlorophenyl group and a 1-methylindol-5-yl moiety connected via a hydroxyethyl urea linker. PubChem assigns it CID 91817765 with molecular formula C18H17Cl2N3O2 and a molecular weight of 378.2 g/mol.

Molecular Formula C18H17Cl2N3O2
Molecular Weight 378.25
CAS No. 2034256-65-8
Cat. No. B2650420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-dichlorophenyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)urea
CAS2034256-65-8
Molecular FormulaC18H17Cl2N3O2
Molecular Weight378.25
Structural Identifiers
SMILESCN1C=CC2=C1C=CC(=C2)C(CNC(=O)NC3=CC(=C(C=C3)Cl)Cl)O
InChIInChI=1S/C18H17Cl2N3O2/c1-23-7-6-11-8-12(2-5-16(11)23)17(24)10-21-18(25)22-13-3-4-14(19)15(20)9-13/h2-9,17,24H,10H2,1H3,(H2,21,22,25)
InChIKeySJXHFRRAKHMPIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3,4-Dichlorophenyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)urea (CAS 2034256-65-8): Structural Identity and Compound Class


1-(3,4-Dichlorophenyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)urea (CAS 2034256-65-8) is a synthetic small molecule belonging to the phenylurea indole derivative class, defined by a 3,4-dichlorophenyl group and a 1-methylindol-5-yl moiety connected via a hydroxyethyl urea linker. PubChem assigns it CID 91817765 with molecular formula C18H17Cl2N3O2 and a molecular weight of 378.2 g/mol [1]. This structural class has been investigated for inhibitory activity against ATP-binding cassette transporter ABCG2, where extending the π-system of phenylurea indole derivatives enhanced potency [2]. However, quantitative target-specific activity data for this exact compound remain absent from the published primary literature, placing it as a structurally characterized but pharmacologically unvalidated chemical probe.

Why Generic Substitution Fails for 1-(3,4-Dichlorophenyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)urea in Procurement Decisions


Substituting this compound with a generic phenylurea indole analog carries a high risk of altering critical molecular recognition features. The hydroxyethyl linker introduces a chiral center and an additional hydrogen bond donor/acceptor not present in simpler indole-urea derivatives, which can fundamentally change target binding geometry. Furthermore, the specific 1-methyl substitution on the indole nitrogen prevents N-H-mediated hydrogen bonding and alters the electronic character of the indole ring compared to unsubstituted analogs. The 3,4-dichlorophenyl substitution pattern is known from kinase inhibitor pharmacology to influence both potency and selectivity profiles relative to 3-chloro or 4-chloro analogs. Without head-to-head comparative pharmacological data, any substitution based solely on scaffold similarity cannot guarantee equivalent biological performance.

Quantitative Differentiation Evidence Guide for 1-(3,4-Dichlorophenyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)urea


Absence of Published Pharmacological Activity Data Compared to Closest Structural Analogs

No published study has reported quantitative pharmacological activity (IC50, Ki, EC50) for 1-(3,4-dichlorophenyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)urea in any target-based or phenotypic assay. Close structural analogs within the phenylurea indole class have been characterized as ABCG2 inhibitors, with the most potent extended π-system derivatives 3c and 3f achieving complete reversal of ABCG2-mediated multidrug resistance at 10 µM in H460/MX20 cells [1]. The target compound contains the core phenylurea indole scaffold but with an unexplored hydroxyethyl substitution, for which no comparative structure-activity relationship data exist. This represents a knowledge gap rather than a documented point of differentiation.

ABCG2 inhibition multidrug resistance reversal phenylurea indole SAR

Structural Differentiation: Hydroxyethyl Linker Versus Simple Alkyl or Direct Urea Linkers

The target compound incorporates a 2-hydroxyethyl linker between the indole 5-position and the urea nitrogen, introducing a chiral secondary alcohol center. This contrasts with the most common phenylurea indole derivatives, which typically employ a direct urea attachment at the indole 3-position or a simple ethylene linker without the hydroxyl group [1]. The hydroxyl group contributes an additional hydrogen bond donor (total HBD count: 3) and hydrogen bond acceptor (total HBA count: 2), as computed by PubChem [2]. In the ABCG2 inhibitor series, extending the π-system was the primary driver of potency enhancement; the hydroxyethyl motif has not been evaluated in this context and may confer either beneficial or detrimental effects on solubility, permeability, and target engagement.

medicinal chemistry hydrogen bonding chiral building blocks

1-Methylindole Substitution: Differentiation from NH-Indole and 3-Linked Analogs

The 1-methyl substituent on the indole nitrogen blocks a key hydrogen bond donor site and introduces steric bulk absent in the more common 1H-indole derivatives. In TRPV1 antagonist programs, 4-aminoindoles with a 3,4-dichlorophenyl urea moiety demonstrated in vivo analgesic activity, but the indole NH was critical for binding [1]. Methylation at the 1-position of indole ureas has been shown in other chemotypes to modulate metabolic stability by blocking N-glucuronidation and to redirect binding orientation. The target compound's 5-linked indole attachment (rather than the more common 3-linked) further distinguishes it from the major phenylurea indole chemotypes, which predominantly utilize indole 3-carbaldehyde-derived linkers [2]. No direct comparative activity data exist for the 5-linked, 1-methylindole configuration versus 3-linked NH-indole alternatives.

indole methylation metabolic stability receptor binding

Recommended Application Scenarios for 1-(3,4-Dichlorophenyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)urea Based on Current Evidence


Chemical Biology Probe for De Novo Target Identification

Given the complete absence of published pharmacological data, this compound is best deployed as a novel chemical probe in unbiased phenotypic screening or chemoproteomics workflows to identify its molecular target(s). The combination of a 1-methylindole, 3,4-dichlorophenyl, and chiral hydroxyethyl urea linker occupies chemical space not represented in existing annotated compound libraries [1]. Its three hydrogen bond donors and two acceptors, coupled with moderate lipophilicity (XLogP3-AA = 3.1), suggest potential for reversible protein binding.

Negative Control or Specificity Reagent for ABCG2 Inhibitor Studies

This compound may serve as a structurally matched negative control in experiments involving validated phenylurea indole ABCG2 inhibitors such as compounds 3c and 3f [1]. Its 5-linked, hydroxyethyl-modified scaffold is topologically distinct from the flat, π-extended ABCG2 inhibitors and may lack ABCG2 activity, though this must be experimentally confirmed. Procurement for this purpose requires explicit testing against the target of interest before deployment.

Scaffold-Hopping Starting Point for Kinase or GPCR Medicinal Chemistry

The 3,4-dichlorophenyl urea motif is a privileged fragment in kinase inhibitor design (e.g., sorafenib, regorafenib), while 1-methylindole is present in multiple CNS-active agents. The hydroxyethyl linker provides a synthetic handle for further derivatization (e.g., esterification, etherification, oxidation to ketone). Medicinal chemistry teams seeking to explore new vector combinations within the phenylurea indole space may use this compound as a fragment-like starting point for SAR expansion.

Solubility and Formulation Comparative Standard for Indole-Urea Series

With its chiral secondary alcohol and moderate computed lipophilicity, this compound may exhibit superior aqueous solubility relative to flat, aromatic phenylurea indole ABCG2 inhibitors, though this has not been experimentally determined. It is suitable as a comparator for solubility-limited analogs in formulation development studies, provided that equilibrium solubility, LogD, and permeability are measured in parallel with the analogs of interest. No quantitative solubility or permeability data are available at this time.

Quote Request

Request a Quote for 1-(3,4-dichlorophenyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.